molecular formula C16H17F3N8 B6457866 7-methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine CAS No. 2549041-46-3

7-methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine

Cat. No.: B6457866
CAS No.: 2549041-46-3
M. Wt: 378.36 g/mol
InChI Key: RWZNCROWXZRZMG-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines, including their derivatives, are biologically significant and form part of many biomolecules like DNA, RNA, and ATP .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The purine ring system includes a pyrimidine ring fused to an imidazole ring . The compound also contains a piperazine ring, which is a type of heterocyclic amine .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule . For example, the trifluoromethyl group might undergo reactions typical of alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given the biological significance of purine derivatives, it could be a potential area of research .

Properties

IUPAC Name

7-methyl-6-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N8/c1-10-23-11(16(17,18)19)7-12(24-10)26-3-5-27(6-4-26)15-13-14(20-8-21-15)22-9-25(13)2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZNCROWXZRZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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